molecular formula C12H13ClN2O3S B3138198 Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 449177-15-5

Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B3138198
CAS RN: 449177-15-5
M. Wt: 300.76 g/mol
InChI Key: WCCHBHKPVOLCJC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene derivatives can be elucidated from their spectral information .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide can happen in the presence of CuCl2 to give indenone intermediate .

Scientific Research Applications

Dye Synthesis and Application on Fabrics

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a derivative closely related to the compound , has been utilized in the synthesis of disperse dyes. These dyes have been applied to polyester and nylon 6.6 fabrics, exhibiting excellent fastness properties and a range of appealing shades (Abolude et al., 2021).

Fluorescence Property Studies

Another related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, demonstrates intriguing fluorescence properties. This characteristic makes it a potential candidate for applications in optical and electronic materials (Guo Pusheng, 2009).

Heterocyclic Dye Synthesis for Textile Dyeing

Research on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs has led to the development of novel heterocyclic disperse dyes. These dyes are particularly suitable for dyeing polyester fibers, offering a spectrum of colors and good fastness properties (Iyun et al., 2015).

Potential Anti-Cancer Agents

In the realm of pharmaceutical research, derivatives of thiophene and benzothiophene, which are structurally similar to the queried compound, have been synthesized and evaluated as anti-cancer agents. These compounds have shown promising activity against various cancer cell lines (Mohareb et al., 2016).

Fungicidal and Plant Growth Regulation Activities

Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound sharing a similar thiophene structure, has been identified to possess fungicidal and plant growth regulation activities. This suggests potential applications in agriculture (Minga, 2005).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Future Directions

Thiophene derivatives continue to be an area of interest in medicinal chemistry research due to their wide range of therapeutic properties . Future research may focus on the synthesis of new thiophene-containing compounds and investigation of their biological activity .

properties

IUPAC Name

ethyl 5-(3-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-3-18-12(17)10-7(2)8(6-14)11(19-10)15-9(16)4-5-13/h3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCHBHKPVOLCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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